molecular formula C23H40O B1585577 Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- CAS No. 4306-88-1

Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-

Cat. No. B1585577
CAS RN: 4306-88-1
M. Wt: 332.6 g/mol
InChI Key: VQQLTEBUMLSLFJ-UHFFFAOYSA-N
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Description

Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- (P2,6-BDEN) is a synthetic phenolic compound with a wide range of applications in scientific research and industrial processes. It is a white crystalline solid with a melting point of 107-109 °C. P2,6-BDEN is a non-toxic, non-volatile, and non-flammable compound with a low vapor pressure. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

Anti-inflammatory Activity

2,6-bis(1,1-dimethylethyl)-4-nonyl-phenol derivatives have been synthesized and evaluated for their anti-inflammatory activities. One study demonstrated that certain derivatives significantly reduced edema formation in rats and showed moderate activity as free radical scavengers. Notably, these compounds exhibited lower ulcerogenic activity at therapeutic doses compared to indomethacin, a commonly used anti-inflammatory drug (Costantino et al., 1993).

Synthesis of Mannich Bases

Mannich bases related to biologically active o-benzylphenol have been synthesized using 2,6-bis(1,1-dimethylethyl)-4-nonyl-phenol derivatives. These bases have potential biological applications due to their relation to the active o-benzylphenol (Jurd, 1984).

Antioxidant Properties

Some derivatives of 2,6-bis(1,1-dimethylethyl)-4-nonyl-phenol exhibit antioxidant properties. For instance, a study identified a naturally occurring compound from the leaves of the halophyte plant Mesembryanthemum crystallinum, which demonstrated significant antioxidant activity (Bouftira et al., 2007).

Biological and Chemical Applications

These compounds are also involved in various biological and chemical applications, such as selective fluorescent zinc(II) sensing property and in the synthesis of gallium complexes, indicating a broad spectrum of applications in both chemical and biological research (Roy et al., 2009); (Gu et al., 2006).

Allelochemical Effects

Studies have also explored the effects of 2,6-bis(1,1-dimethylethyl)-4-nonyl-phenol as an allelochemical, examining its impact on plant growth and physiological characteristics (Hong, 2007).

properties

IUPAC Name

2,6-ditert-butyl-4-nonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O/c1-8-9-10-11-12-13-14-15-18-16-19(22(2,3)4)21(24)20(17-18)23(5,6)7/h16-17,24H,8-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQLTEBUMLSLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063404
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-

CAS RN

4306-88-1
Record name 2,6-di-tert-Butyl-4-nonylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4306-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-di-tert-butyl-4-nonylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Weiss, J Engelhardt, S Fischer, CH Eriksson - imm.ki.se
The overarching aim of this study was to investigate strategies to identify new and emerging risk chemicals (NERCs) of human concern. Comparing chemicals analysed in human blood, …
Number of citations: 2 www.imm.ki.se
J Weiss, J Engelhardt, S Fischer, CH Eriksson - 2022 - diva-portal.org
Syftet med denna studie var att finna strategier för att identifiera nya riskkemikalier som vi människor kan bli exponerade för, baserat på den information som finns i Svenska …
Number of citations: 0 www.diva-portal.org

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